![molecular formula C29H32N2O6 B13647723 (S)-4-(Fmoc-amino)-2-[[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl]amino]butanoic Acid](/img/structure/B13647723.png)
(S)-4-(Fmoc-amino)-2-[[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl]amino]butanoic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound N-α-(9-Fluorenylmethyloxycarbonyl)-N-δ-(2,5-dioxopyrrolidin-1-yl)-L-2,4-diaminobutyric acid is commonly used in peptide synthesis. It is a derivative of L-2,4-diaminobutyric acid, which is protected by a 9-fluorenylmethyloxycarbonyl group at the alpha amino position and a 2,5-dioxopyrrolidin-1-yl group at the delta amino position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-α-(9-Fluorenylmethyloxycarbonyl)-N-δ-(2,5-dioxopyrrolidin-1-yl)-L-2,4-diaminobutyric acid typically involves the following steps:
Protection of the alpha amino group: The alpha amino group of L-2,4-diaminobutyric acid is protected using 9-fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium carbonate.
Protection of the delta amino group: The delta amino group is then protected using 2,5-dioxopyrrolidin-1-yl carbonate in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving automated peptide synthesizers and high-performance liquid chromatography for purification.
化学反応の分析
Types of Reactions
N-α-(9-Fluorenylmethyloxycarbonyl)-N-δ-(2,5-dioxopyrrolidin-1-yl)-L-2,4-diaminobutyric acid: undergoes several types of chemical reactions:
Deprotection reactions: The 9-fluorenylmethyloxycarbonyl group can be removed using piperidine, while the 2,5-dioxopyrrolidin-1-yl group can be removed using hydrazine.
Coupling reactions: The compound can be coupled with other amino acids or peptides using coupling reagents such as N,N’-diisopropylcarbodiimide and hydroxybenzotriazole.
Common Reagents and Conditions
Deprotection: Piperidine for the 9-fluorenylmethyloxycarbonyl group, hydrazine for the 2,5-dioxopyrrolidin-1-yl group.
Coupling: N,N’-diisopropylcarbodiimide and hydroxybenzotriazole.
Major Products Formed
Deprotected amino acid: L-2,4-diaminobutyric acid.
Peptide chains: When coupled with other amino acids or peptides.
科学的研究の応用
N-α-(9-Fluorenylmethyloxycarbonyl)-N-δ-(2,5-dioxopyrrolidin-1-yl)-L-2,4-diaminobutyric acid: is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block in solid-phase peptide synthesis.
Biology: In the study of protein-protein interactions and enzyme-substrate interactions.
Medicine: In the development of peptide-based drugs and therapeutic agents.
Industry: In the production of synthetic peptides for various applications.
作用機序
The compound exerts its effects primarily through its role in peptide synthesis. The 9-fluorenylmethyloxycarbonyl group protects the alpha amino group during synthesis, preventing unwanted side reactions. The 2,5-dioxopyrrolidin-1-yl group protects the delta amino group, allowing for selective deprotection and coupling reactions. These protective groups are removed under specific conditions to yield the desired peptide product.
類似化合物との比較
N-α-(9-Fluorenylmethyloxycarbonyl)-N-δ-(2,5-dioxopyrrolidin-1-yl)-L-2,4-diaminobutyric acid: is unique due to its dual protective groups, which allow for selective deprotection and coupling reactions. Similar compounds include:
N-α-(9-Fluorenylmethyloxycarbonyl)-L-2,4-diaminobutyric acid: Lacks the 2,5-dioxopyrrolidin-1-yl group.
N-δ-(2,5-Dioxopyrrolidin-1-yl)-L-2,4-diaminobutyric acid: Lacks the 9-fluorenylmethyloxycarbonyl group.
These similar compounds may be used in peptide synthesis but offer less flexibility in selective deprotection and coupling reactions.
特性
分子式 |
C29H32N2O6 |
|---|---|
分子量 |
504.6 g/mol |
IUPAC名 |
4-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]butanoic acid |
InChI |
InChI=1S/C29H32N2O6/c1-17(26-24(32)14-29(2,3)15-25(26)33)31-23(27(34)35)12-13-30-28(36)37-16-22-20-10-6-4-8-18(20)19-9-5-7-11-21(19)22/h4-11,22-23,32H,12-16H2,1-3H3,(H,30,36)(H,34,35) |
InChIキー |
BGQZWPYGWVUUEH-UHFFFAOYSA-N |
正規SMILES |
CC(=NC(CCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O)C4=C(CC(CC4=O)(C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


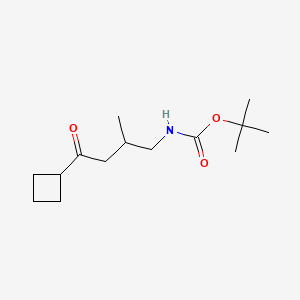
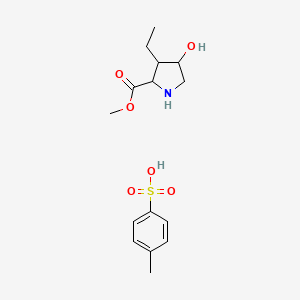
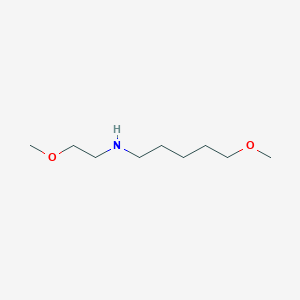
![N-([1,1'-Biphenyl]-2-yl)-2',7'-di-tert-butyl-9,9'-spirobi[fluoren]-2-amine](/img/structure/B13647654.png)
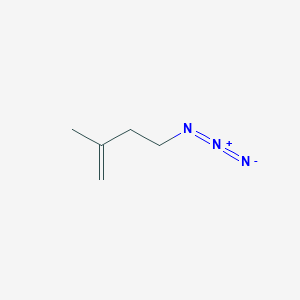
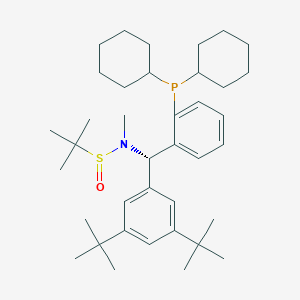
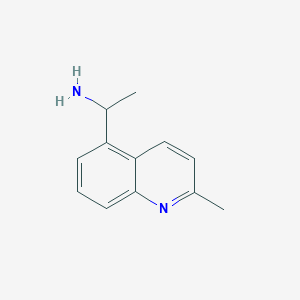
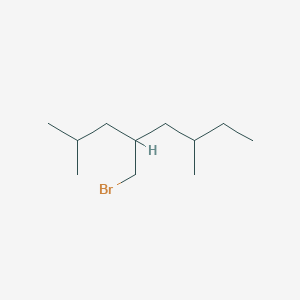
![(6R)-3-oxatricyclo[3.2.1.0,2,4]octane-6-carbonitrile](/img/structure/B13647711.png)

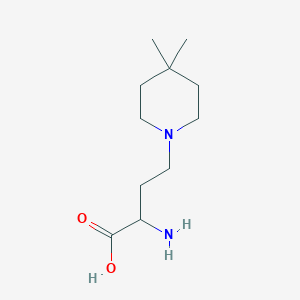

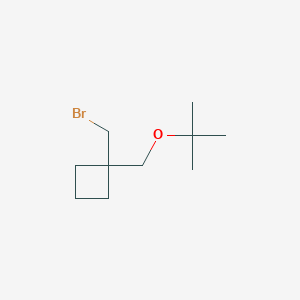
![6-Amino-4-(2-hydroxyethyl)-2h-benzo[b][1,4]oxazin-3(4h)-one](/img/structure/B13647751.png)
